Proton Affinity Differentiates Cis and Trans Isomers for Analytical Method Selection
In ion-molecule reactions with NH3 in a triple-quadrupole mass spectrometer, the cis-1,2-cyclopentanediol isomer exhibits an endothermic proton transfer to form [NH4]+, whereas the trans isomer undergoes an exothermic proton transfer with maximum intensity near 0 eV collision energy. The proton affinity of cis-1,2-cyclopentanediol was estimated from the translational energy onset to be 886 ± 10 kJ mol−1 [1]. The trans isomer's proton transfer is exothermic, indicating a higher proton affinity, though a quantitative value was not reported in the same study [1].
| Evidence Dimension | Proton affinity |
|---|---|
| Target Compound Data | cis-1,2-Cyclopentanediol: 886 ± 10 kJ mol−1 |
| Comparator Or Baseline | trans-1,2-Cyclopentanediol: Exothermic proton transfer (higher PA, exact value not reported) |
| Quantified Difference | Thermodynamic difference: cis requires endothermic proton transfer; trans is exothermic |
| Conditions | Triple-quadrupole mass spectrometer, NH3 reactant gas, low ion kinetic energies (approaching 0 eV) |
Why This Matters
The substantial difference in proton affinity enables unambiguous identification of cis vs. trans isomers in analytical quality control, preventing mischaracterization of purchased material.
- [1] Meyerhoffer, W. J.; Bursey, M. M. Differentiation of the isomeric 1,2-cyclopentanediols by ion-molecule reactions in a triple-quadrupole mass spectrometer. J. Mass Spectrom. 1989, 24 (3), 169–175. DOI: 10.1002/oms.1210240306. View Source
